(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid
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Overview
Description
“(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid” is a chemical compound with the molecular formula C15H23BO2 . It is a derivative of tetralin, which is a hydrogenated form of naphthalene .
Molecular Structure Analysis
The molecular structure of this compound consists of a tetralin (a bicyclic structure derived from naphthalene) substituted with five methyl groups and a boronic acid group . The InChI code for this compound is 1S/C15H23BO2/c1-10-8-11-12(9-13(10)16(17)18)15(4,5)7-6-14(11,2)3/h8-9,17-18H,6-7H2,1-5H3 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C . Its molecular weight is 246.16 .Scientific Research Applications
RXR-Selective Agonists
Role in RXR Agonism : Compounds like bexarotene, derived from (3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid, have been studied for their selective activation of Retinoid X Receptor (RXR). They exhibit therapeutic potential in conditions like cutaneous T-cell lymphoma (CTCL) while minimizing side effects associated with non-selective RXR activation (Heck et al., 2016).
PET Imaging in RXR : This compound has also been used to synthesize fluorine-18-labeled analogues for positron emission tomography (PET) imaging of RXR, aiding in the visualization and study of RXR in vivo (Wang et al., 2014).
Potential in CNS Diseases : The derivative has been identified as a potential treatment for central nervous system (CNS) diseases, including Alzheimer's and Parkinson's, with studies showing its ability to reach the brain and its potential efficacy in these conditions (Shibahara et al., 2017).
Apoptotic Effects and Anti-Cancer Properties
Leukemia Treatment : Derivatives of this compound have shown apoptotic effects on leukemia cell lines, suggesting their potential role in treating chronic myelogenous leukemia (Koç et al., 2017).
Macrophahe Cell Modulation : Studies have explored its effects on proliferation and nitric oxide production in macrophage cells, highlighting its immunomodulatory properties (Gurkan et al., 2011).
Synthetic Chemistry and Drug Development
Building Block for Silicon-Based Drugs : The compound has been used as a building block for synthesizing silicon-based drugs and odorants, demonstrating its versatility in drug development (Büttner et al., 2007).
Design and Synthesis of Ligands : Research has focused on its structural modifications to create potent and selective RXR ligands for therapeutic purposes (Boehm et al., 1995).
Safety and Hazards
Future Directions
Mechanism of Action
- The primary target of this compound is the retinoid X receptor (RXR) . RXRs are nuclear receptors that form heterodimers with various other receptors, including retinoic acid receptors (RARs), vitamin D receptor, thyroid receptor, and peroxisome proliferator activator receptors (PPARs) .
- In particular, (3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid selectively binds and activates RXR subtypes (RXRα, RXRβ, RXRγ) .
Target of Action
Properties
IUPAC Name |
(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO2/c1-10-8-11-12(9-13(10)16(17)18)15(4,5)7-6-14(11,2)3/h8-9,17-18H,6-7H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQAGZBOYKWZNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1C)C(CCC2(C)C)(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434584 |
Source
|
Record name | (3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169126-64-1 |
Source
|
Record name | (1,1,4,4,7-Pentamethyltetralin-6-yl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=169126-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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